molecular formula C13H16N2O3 B11718946 tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate

tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B11718946
M. Wt: 248.28 g/mol
InChI Key: XTNRROZRYDONDL-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization using a suitable acid catalyst . The reaction conditions often involve refluxing in methanol or ethanol to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indazole derivatives.

Scientific Research Applications

tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary but often include key proteins and signaling cascades relevant to the therapeutic area of interest .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
  • tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Comparison

tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate is unique due to the presence of the hydroxyl group at the 6-position, which can influence its reactivity and interactions with biological targets. Compared to its methoxy and hydroxymethyl analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 6-hydroxy-3-methylindazole-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-8-10-6-5-9(16)7-11(10)15(14-8)12(17)18-13(2,3)4/h5-7,16H,1-4H3

InChI Key

XTNRROZRYDONDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)O)C(=O)OC(C)(C)C

Origin of Product

United States

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